molecular formula C14H24N6O2 B2852788 7-butyl-8-((2-(dimethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 476480-90-7

7-butyl-8-((2-(dimethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2852788
CAS No.: 476480-90-7
M. Wt: 308.386
InChI Key: XEFMMWPTSSNCKI-UHFFFAOYSA-N
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Description

7-butyl-8-((2-(dimethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-butyl-8-((2-(dimethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions starting from purine derivatives. A common synthetic route includes:

    Alkylation: Introduction of the butyl group at the 7-position of the purine ring.

    Amination: Attachment of the dimethylaminoethyl group at the 8-position.

    Methylation: Addition of a methyl group at the 3-position.

Industrial Production Methods: Industrial production may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Precise control of temperature and pressure to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.

Major Products:

    Oxidation Products: Formation of oxidized purine derivatives.

    Reduction Products: Reduced forms of the compound with altered functional groups.

    Substitution Products: New compounds with different substituents replacing the dimethylamino group.

Chemistry:

    Catalysis: Used as a ligand in catalytic reactions.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: Potential inhibitor of specific enzymes involved in metabolic pathways.

    DNA/RNA Interactions: Studied for its interactions with nucleic acids.

Medicine:

    Pharmacology: Investigated for its potential as a therapeutic agent in treating various diseases.

    Drug Development: Used as a lead compound in the development of new drugs.

Industry:

    Material Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes and nucleic acids. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In nucleic acids, it may intercalate between base pairs, affecting DNA/RNA stability and function.

Molecular Targets and Pathways:

    Enzymes: Specific enzymes involved in purine metabolism.

    Nucleic Acids: DNA and RNA, affecting replication and transcription processes.

Comparison with Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.

    Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.

    Theobromine: 3,7-dimethylxanthine, found in cocoa and chocolate.

Uniqueness: 7-butyl-8-((2-(dimethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its butyl and dimethylaminoethyl groups provide unique interactions with biological targets, differentiating it from other purine derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

7-butyl-8-[2-(dimethylamino)ethylamino]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N6O2/c1-5-6-8-20-10-11(19(4)14(22)17-12(10)21)16-13(20)15-7-9-18(2)3/h5-9H2,1-4H3,(H,15,16)(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFMMWPTSSNCKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N=C1NCCN(C)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476480-90-7
Record name 7-BU-8-((2-(DIMETHYLAMINO)ETHYL)AMINO)-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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